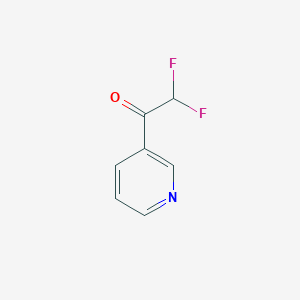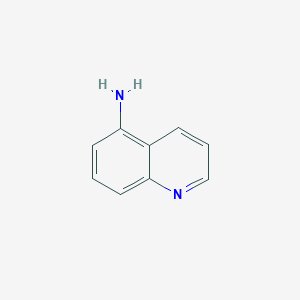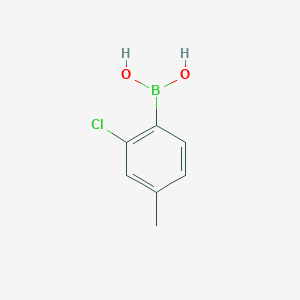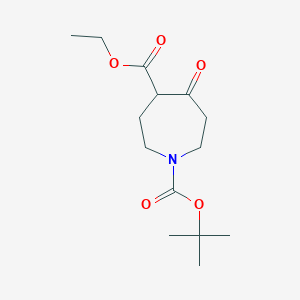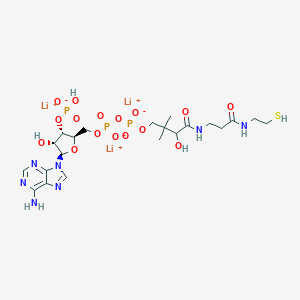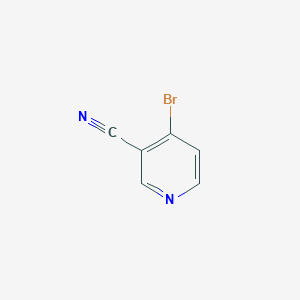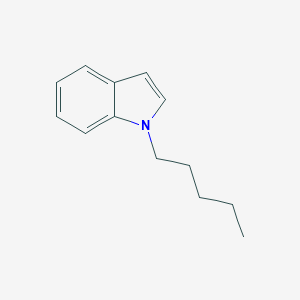
1-Pentyl-1H-Indol
Übersicht
Beschreibung
1-Pentyl-1H-indole is an organic compound belonging to the indole family, characterized by a pentyl group attached to the nitrogen atom of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-Pentyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to indole metabolism and its role in biological systems.
Medicine: Research explores its potential as a precursor for developing new drugs with antiviral, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
Target of Action
1-Pentyl-1H-indole, also known as 1-pentylindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1-pentylindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-pentylindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives are known to play a role in bacterial signaling . Indole is a signaling molecule produced by both bacteria and plants, and its derivatives may influence these signaling pathways .
Pharmacokinetics
Synthetic cannabinoids, which include some indole derivatives, are known to be metabolized in vivo to molecules that could retain activity at cannabinoid receptors .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that 1-pentylindole could induce a variety of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Pentyl-1H-indole interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including 1-pentyl-1H-indole, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Synthetic cannabinoids, which include compounds like 1-pentyl-1H-indole, have been shown to impair sensorimotor responses, reduce breath rate and motor activity, and increase pain threshold to mechanical stimuli .
Metabolic Pathways
The metabolic pathways of 1-pentyl-1H-indole involve ester hydrolysis yielding a variety of pentylindole-3-carboxylic acid metabolites . The majority of the metabolites are generated by oxidation with or without glucuronidation .
Transport and Distribution
It is known that indole derivatives are soluble in nonpolar solvents and insoluble in water , which may influence their transport and distribution.
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which could potentially include enzymes interacting with 1-pentyl-1H-indole, have been found to be both cytoplasmic and associated with thylakoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indole can be synthesized through several methods. One common approach involves the reaction of indole with pentyl halides under basic conditions. For example, indole can react with 1-bromopentane in the presence of a base such as potassium carbonate to yield 1-pentyl-1H-indole .
Industrial Production Methods: Industrial production of 1-pentyl-1H-indole typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert it to indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-1H-indole: Similar structure with a butyl group instead of a pentyl group.
1-Hexyl-1H-indole: Contains a hexyl group attached to the indole nitrogen.
1-Methyl-1H-indole: Features a methyl group on the indole nitrogen.
Uniqueness: 1-Pentyl-1H-indole is unique due to its specific alkyl chain length, which can influence its physicochemical properties and biological activities. The pentyl group provides a balance between hydrophobicity and molecular size, making it a versatile scaffold for further functionalization .
Eigenschaften
IUPAC Name |
1-pentylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLCOOAYMQWDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392628 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59529-21-4 | |
| Record name | 1-pentylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


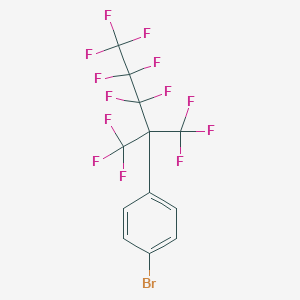
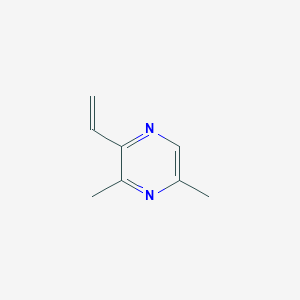
![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B125771.png)
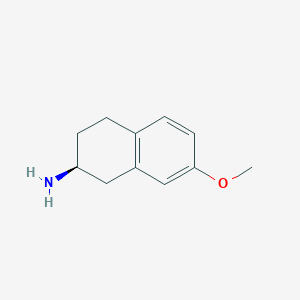
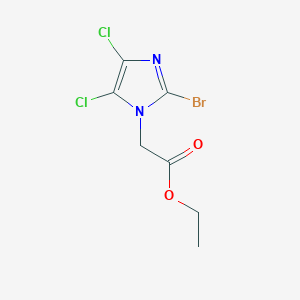
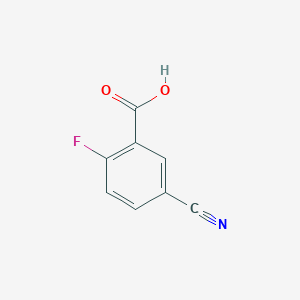
![4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione](/img/structure/B125781.png)
